molecular formula C10H13NO B6219593 N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine CAS No. 2229640-81-5

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine

Cat. No.: B6219593
CAS No.: 2229640-81-5
M. Wt: 163.2
InChI Key:
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Description

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is a chemical compound with the molecular formula C10H13NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine can be achieved through several methods. One common approach involves the reaction of N-methylhydroxylamine with cinnamaldehyde under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce hydroxylamine functionality into molecules.

    Biology: The compound’s ability to donate nitric oxide makes it valuable in studying NO-related biological processes.

    Medicine: It has potential therapeutic applications due to its NO-donating properties, which can be explored for cardiovascular and neurological diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine involves the release of nitric oxide (NO). This release occurs through the decomposition of the compound under physiological conditions. The NO then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP (cGMP). This pathway is crucial in mediating vasodilation and other physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylhydroxylamine: A simpler analog with similar reactivity but lacks the phenylprop-2-en-1-yl group.

    Cinnamylamine: Contains the phenylprop-2-en-1-yl group but lacks the hydroxylamine functionality.

    Nitroso compounds: Share the NO-donating property but differ in structure and reactivity.

Uniqueness

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is unique due to its combined hydroxylamine and phenylprop-2-en-1-yl functionalities, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications .

Properties

CAS No.

2229640-81-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

0

Origin of Product

United States

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